METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE
Description
METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE is a synthetic quinoline derivative characterized by distinct substituents:
- Position 2: A methyl ester group (COOCH₃).
- Position 4: A carbamoylmethoxy group (OCH₂C(O)NH-) linked to a 2-(trifluoromethyl)phenyl moiety.
- Position 6: A methyl substituent.
This compound’s structure combines electron-withdrawing (trifluoromethyl, ester) and hydrophobic (methyl) groups, which are common in medicinal chemistry for enhancing metabolic stability and target binding .
Properties
IUPAC Name |
methyl 6-methyl-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4/c1-12-7-8-15-13(9-12)18(10-17(25-15)20(28)29-2)30-11-19(27)26-16-6-4-3-5-14(16)21(22,23)24/h3-10H,11H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNQNXVKGYBYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 6-methylquinoline-2-carboxylic acid with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then treated with methyl chloroformate to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives vary significantly in pharmacological properties based on substituent positions and types. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Molecular Comparison
Notes:
- Fluorine vs.
- Ester Position : The 2-carboxylate ester (target) contrasts with 3- or 6-positioned esters (), which may alter steric interactions with biological targets.
Key Functional Differences
Trifluoromethyl Phenyl vs. Chlorine at Position 4 : The trifluoromethylphenyl-carbamoyl group (target) provides bulkiness and electron-withdrawing effects, whereas chlorine () offers smaller size and different electronic properties.
Carboxylic Acid vs. Ester : Acid derivatives () lack the ester’s hydrolytic stability but may exhibit stronger ionic interactions .
Biological Activity
Methyl 6-methyl-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is a complex quinoline derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a quinoline core substituted with a trifluoromethyl group and a methoxycarbonyl moiety, which contributes to its unique chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 398.35 g/mol. Key structural features include:
- Quinoline Ring : Known for various biological activities, including antimicrobial and anticancer properties.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Methoxycarbonyl Group : Potentially influences the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess potent antibacterial and antifungal effects. A study evaluating the antimicrobial properties of related quinoline compounds demonstrated effective inhibition against various pathogens, suggesting that this compound may share similar properties .
Anticancer Activity
The anticancer potential of quinoline derivatives has been widely documented. For example, derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Specific studies have reported that certain quinoline compounds can induce apoptosis in cancer cells through the inhibition of key signaling pathways such as COX-2 and NF-kB . The mechanism of action often involves the modulation of sirtuins, which are implicated in cancer cell survival .
Anti-inflammatory Effects
Quinoline derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown the ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways, critical in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated various quinoline derivatives for their antimicrobial efficacy against a panel of bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts, highlighting the importance of this functional group in improving biological efficacy .
Case Study 2: Anticancer Mechanism Investigation
In vitro studies on related quinoline derivatives demonstrated significant cytotoxicity against human cancer cell lines, including multidrug-resistant strains. The mechanisms were attributed to the inhibition of P-glycoprotein (P-gp), which is often overexpressed in resistant cancer cells. This compound's structural characteristics suggest it may similarly inhibit P-gp activity .
Research Findings
| Property | Observation |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Anti-inflammatory Effects | Inhibits COX and iNOS pathways |
| Mechanism of Action | Involves modulation of sirtuins and P-gp |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
